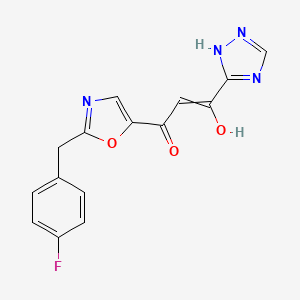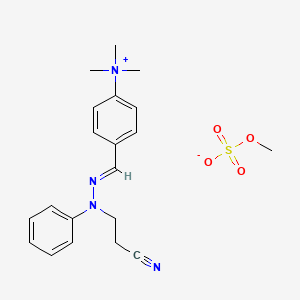
4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate is a complex organic compound that features a phenylhydrazone moiety linked to a cyanoethyl group and a trimethylanilinium cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate typically involves a multi-step process:
Formation of Phenylhydrazone: The initial step involves the reaction of phenylhydrazine with an aldehyde or ketone to form the phenylhydrazone intermediate. This reaction is usually carried out in an acidic medium to facilitate the condensation reaction.
Introduction of Cyanoethyl Group: The phenylhydrazone intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group. This step requires careful control of temperature and pH to ensure the desired product is obtained.
Quaternization: The final step involves the quaternization of the aniline nitrogen with methyl iodide to form the N,N,N-trimethylanilinium cation. This reaction is typically carried out in an organic solvent such as acetonitrile or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the compound’s observed effects. For example, it may inhibit specific enzymes involved in cellular processes, leading to antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylanilinium chloride
- 4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylanilinium bromide
- 4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylanilinium nitrate
Uniqueness
4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate is unique due to its specific anionic counterpart (methyl sulphate) and its potential for diverse chemical reactivity. The presence of the cyanoethyl group and the phenylhydrazone moiety further enhances its versatility in chemical synthesis and biological applications.
Properties
CAS No. |
81173-67-3 |
|---|---|
Molecular Formula |
C20H26N4O4S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[4-[(E)-[2-cyanoethyl(phenyl)hydrazinylidene]methyl]phenyl]-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C19H23N4.CH4O4S/c1-23(2,3)19-12-10-17(11-13-19)16-21-22(15-7-14-20)18-8-5-4-6-9-18;1-5-6(2,3)4/h4-6,8-13,16H,7,15H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1/b21-16+; |
InChI Key |
SZMQCJUVVVQJLO-JEBHESKQSA-M |
Isomeric SMILES |
C[N+](C)(C)C1=CC=C(C=C1)/C=N/N(CCC#N)C2=CC=CC=C2.COS(=O)(=O)[O-] |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C=NN(CCC#N)C2=CC=CC=C2.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


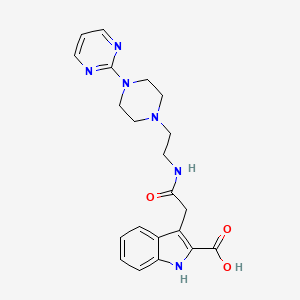
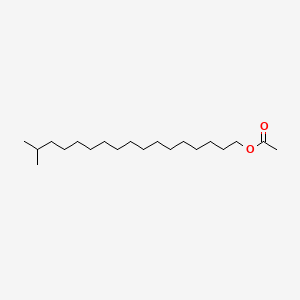

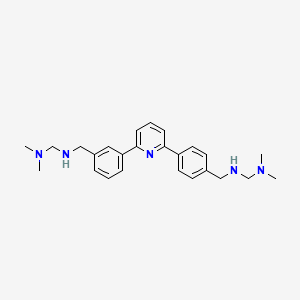
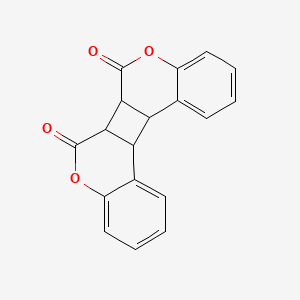
![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)
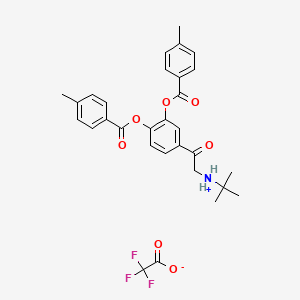

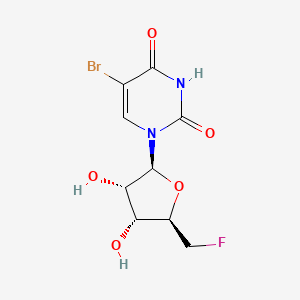
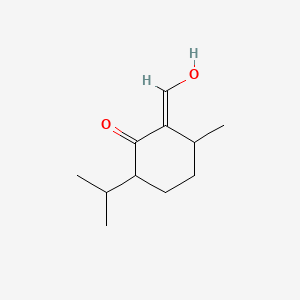
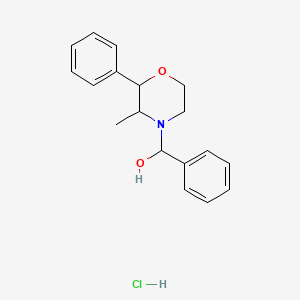

![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)
